Lead chromate

Description

Properties

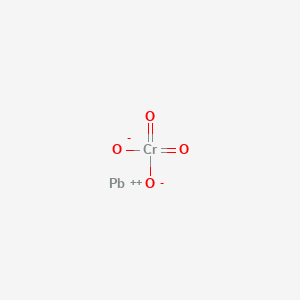

IUPAC Name |

dioxido(dioxo)chromium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPNEIJQCETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCrO4, CrO4Pb | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11119-70-3 (Parent), Array | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1064792 | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Approximately 0 mm Hg | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |

CAS No. |

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead sulfochromate yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3229AOUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1551 °F (NTP, 1992), 844 °C, 1551 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis and Characterization of Lead Chromate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lead chromate (B82759) (PbCrO₄) nanoparticles. Lead chromate nanoparticles are of significant interest due to their unique optical and electronic properties, making them potential candidates for various applications, including pigments, catalysts, and sensors. This document details common synthesis methodologies, in-depth characterization techniques, and the relationship between synthesis parameters and nanoparticle properties.

Synthesis of this compound Nanoparticles

The properties of this compound nanoparticles are highly dependent on the synthesis method employed. This section outlines three prevalent methods: co-precipitation, hydrothermal synthesis, and sonochemical synthesis, providing detailed experimental protocols for each.

Co-precipitation Method

The co-precipitation method is a widely used, simple, and cost-effective technique for synthesizing this compound nanoparticles.[1] It involves the reaction of soluble lead and chromate precursors in a solution, leading to the precipitation of insoluble this compound.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of a soluble lead salt, such as lead chloride (PbCl₂) or lead nitrate (B79036) (Pb(NO₃)₂), and a 0.1 M aqueous solution of a soluble chromate salt, like potassium chromate (K₂CrO₄).[1]

-

Reaction: Slowly add the potassium chromate solution to the lead salt solution under constant magnetic stirring. The immediate formation of a yellow precipitate indicates the formation of this compound.

-

Washing: The precipitate is then separated from the reaction mixture by centrifugation or filtration and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[1]

-

Drying: The washed precipitate is dried in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the final this compound nanoparticle powder.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.[2]

Experimental Protocol:

-

Precursor Mixture: Prepare a solution containing a lead source (e.g., lead nitrate) and a chromium source (e.g., potassium chromate) in deionized water. A surfactant, such as polyvinylpyrrolidone (B124986) (PVP), can be added to control the particle size and prevent agglomeration.[2]

-

pH Adjustment: The pH of the precursor solution is a critical parameter and is adjusted using a mineral acid (e.g., HNO₃) or a base (e.g., NaOH) to influence the final morphology of the nanoparticles.[2]

-

Hydrothermal Treatment: The prepared solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 140-180 °C) for a defined duration (e.g., 12-24 hours).[2]

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected, washed with deionized water and ethanol, and dried.

Sonochemical Method

The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. The extreme conditions created by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—facilitate the synthesis of nanoparticles with unique properties.[3][4][5]

Experimental Protocol:

-

Reaction Mixture: An aqueous solution containing the lead and chromate precursors is prepared.

-

Ultrasonic Irradiation: The solution is subjected to high-intensity ultrasonic irradiation using an ultrasonic probe or bath for a specific time. The ultrasonic waves create localized hot spots with extremely high temperatures and pressures, driving the reaction.[3][4][5]

-

Separation and Purification: The synthesized nanoparticles are then separated from the solution by centrifugation, followed by washing with deionized water and ethanol to remove impurities.

-

Drying: The purified nanoparticles are dried under vacuum or in a low-temperature oven.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their physical and chemical properties. This section details the key techniques used for the characterization of this compound nanoparticles.

X-ray Diffraction (XRD)

Principle: XRD is a powerful non-destructive technique used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[6][7] X-rays are diffracted by the crystal lattice of the material, and the resulting diffraction pattern is unique to its crystalline structure. The size of the crystallites can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]

Data Interpretation: The XRD pattern of this compound nanoparticles typically shows diffraction peaks corresponding to the monoclinic crystal structure. The experimental diffraction angles (2θ) are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound to confirm the phase.[1]

Electron Microscopy (SEM and TEM)

Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide direct visualization of the nanoparticle morphology, size, and size distribution.[8][9] SEM provides a three-dimensional image of the surface, while TEM provides a two-dimensional projection of the internal structure with higher resolution.[8][9]

Data Interpretation: SEM images of this compound nanoparticles often reveal their overall morphology, such as spherical, rod-like, or tetrahedral shapes, and the degree of agglomeration.[10] TEM images provide more detailed information on the individual particle size, shape, and crystal lattice fringes, confirming the crystalline nature of the nanoparticles.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is used to determine the optical properties of the nanoparticles, specifically their light absorption characteristics.[12] The absorption of UV or visible light by the nanoparticles leads to electronic transitions between energy levels. The position and shape of the absorption peak can provide information about the particle size and bandgap energy.

Data Interpretation: The UV-Vis spectrum of this compound nanoparticles typically exhibits a characteristic absorption peak in the UV-visible region. The bandgap energy (Eg) can be calculated from the absorption spectrum using the Tauc plot method. For instance, a bandgap of 4.4 eV has been reported for this compound nanoparticles synthesized by the co-precipitation method.[10][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the desired chemical bonds.[14][15] The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

Data Interpretation: The FTIR spectrum of this compound nanoparticles shows characteristic absorption bands corresponding to the stretching and bending vibrations of the Cr-O bonds in the chromate group (CrO₄²⁻). These bands are typically observed in the fingerprint region of the spectrum (below 1000 cm⁻¹). The absence of peaks from the precursor materials confirms the purity of the synthesized nanoparticles.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the characterization of this compound nanoparticles synthesized by different methods as reported in the literature.

Table 1: Particle Size of this compound Nanoparticles

| Synthesis Method | Reported Particle Size (nm) | Characterization Technique |

| Co-precipitation | 70.423 | XRD[1] |

| Co-precipitation | ~77 | XRD[10] |

| Hydrothermal | Nanorods (width: 80-150, length: 6-7 µm) | SEM, TEM[2] |

| Sonochemical | ~90 | FESEM[3] |

Table 2: Optical Properties of this compound Nanoparticles

| Synthesis Method | Bandgap Energy (eV) | Characterization Technique |

| Co-precipitation | 4.4 | UV-Vis Spectroscopy[10][13] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound nanoparticles.

Caption: General workflow for synthesis and characterization.

Influence of Synthesis Parameters

This diagram illustrates the relationship between key synthesis parameters and the resulting properties of the this compound nanoparticles.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijnnonline.net [ijnnonline.net]

- 4. Sonochemical method of synthesis of nanoparticles.pptx [slideshare.net]

- 5. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. azooptics.com [azooptics.com]

- 7. azonano.com [azonano.com]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. Particle size distributions by transmission electron microscopy: an interlaboratory comparison case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 13. Synthesis And Characterization Of Lead Chromate Nanoparticles, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]

- 14. quora.com [quora.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure and Polymorphs of Lead Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead chromate (B82759) (PbCrO₄), a compound known for its vibrant yellow to red pigments, exhibits a fascinating and complex solid-state chemistry. Its utility in various industrial applications is intrinsically linked to its crystal structure. This technical guide provides a comprehensive overview of the known polymorphs of lead chromate, detailing their crystal structures, synthesis protocols, and the conditions governing their phase transitions. A thorough understanding of these polymorphic forms is critical for controlling the material's properties and ensuring its safe and effective use in research and development.

Introduction

This compound is a crystalline solid that can exist in multiple distinct crystal structures, a phenomenon known as polymorphism. Each polymorph, while having the same chemical formula, possesses a unique arrangement of atoms in the crystal lattice. This structural variance leads to differences in physical and chemical properties such as color, density, stability, and solubility. The three primary polymorphs of this compound at ambient pressure are monoclinic, orthorhombic, and tetragonal. A fourth high-pressure tetragonal phase has also been identified. This guide will delve into the detailed crystallographic nature of these forms and the experimental methodologies for their synthesis and characterization.

Crystal Structure of this compound Polymorphs

This compound's polymorphic landscape is dominated by three principal forms under ambient conditions, with a fourth emerging under high pressure. The stable form is monoclinic, while the orthorhombic and a specific tetragonal form are considered metastable.[1]

Monoclinic this compound (Crocoite)

The most stable and naturally occurring polymorph of this compound is the monoclinic form, which is isostructural with the mineral crocoite.[1] It crystallizes in the P2₁/n space group. This structure is characterized by a distorted coordination environment for the lead(II) ion, which is surrounded by eight oxygen atoms. The chromate anion (CrO₄²⁻) maintains a tetrahedral geometry.

Orthorhombic this compound

The orthorhombic polymorph of this compound is a metastable form that crystallizes in the Pnma space group. This structure is isomorphous with lead sulfate (B86663) (anglesite).

Tetragonal this compound

Two tetragonal forms of this compound have been reported. One is a metastable form that can be synthesized at ambient pressure, often stabilized by the presence of other ions like molybdate.[2] The other is a high-pressure phase with a scheelite-type structure, belonging to the I4₁/a space group. This high-pressure polymorph is formed from the monoclinic phase at pressures around 4.5 GPa.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the known polymorphs of this compound.

Table 1: Unit Cell Parameters of this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | Monoclinic | P2₁/n | 7.12 | 7.43 | 6.79 | 90 | 102.42 | 90 |

| Orthorhombic | Orthorhombic | Pnma | 8.67 | 5.59 | 7.13 | 90 | 90 | 90 |

| Tetragonal (High Pressure) | Tetragonal | I4₁/a | 5.1102 | 5.1102 | 12.213 | 90 | 90 | 90 |

Table 2: Atomic Coordinates for Orthorhombic this compound (Pnma)

| Atom | Wyckoff Position | x | y | z |

| Pb | 4c | 0.185 | 0.25 | 0.165 |

| Cr | 4c | 0.085 | 0.25 | 0.690 |

| O1 | 4c | 0.24 | 0.25 | 0.56 |

| O2 | 4c | 0.93 | 0.25 | 0.56 |

| O3 | 8d | 0.085 | 0.01 | 0.82 |

Note: Complete and experimentally verified atomic coordinates for the monoclinic (P2₁/n) and high-pressure tetragonal (I4₁/a) polymorphs are not consistently available in the reviewed literature and require further dedicated crystallographic studies for definitive reporting.

Experimental Protocols

The selective synthesis of this compound polymorphs is highly dependent on the experimental conditions. Precipitation from aqueous solutions is the most common method.

Synthesis of Monoclinic this compound Nanoparticles

This protocol describes a chemical co-precipitation method to synthesize monoclinic this compound nanoparticles.

Materials:

-

Lead(II) chloride (PbCl₂)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

Procedure:

-

Prepare a 0.1 M aqueous solution of lead(II) chloride and a 0.1 M aqueous solution of potassium chromate separately in distilled water.

-

Under magnetic stirring, slowly add the potassium chromate solution to the lead(II) chloride solution.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring the mixture for a predetermined period to ensure complete reaction and crystallization.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted ions.

-

Dry the resulting powder in an oven at a controlled temperature (e.g., 80°C for 10 hours) to obtain the final product.[3]

Synthesis of Orthorhombic this compound

The synthesis of the orthorhombic polymorph is achieved by carefully controlling the precipitation conditions.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

Procedure:

-

Prepare 0.1 M aqueous solutions of lead(II) nitrate and potassium chromate.

-

At room temperature (25°C), mix the two solutions.[4] The molar ratio of the reactants and the pH of the solution can be adjusted to favor the formation of the orthorhombic phase.[5]

-

A precipitate will form. The initial precipitate may be the orthorhombic form, which can then transform into the more stable monoclinic form, especially under acidic conditions.[6]

-

Rapidly filter and wash the precipitate with distilled water.

-

Dry the product under mild conditions to prevent phase transformation.

Polymorph Discrimination and Phase Transitions

The selective synthesis of this compound polymorphs is a delicate process influenced by several factors. The following diagram illustrates the logical workflow for obtaining different polymorphs based on the control of key reaction parameters.

Characterization Techniques

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline phases of this compound. The diffraction pattern is unique for each polymorph and can be compared to standard patterns from databases like the International Centre for Diffraction Data (ICDD).

Typical Experimental Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5418 Å)

-

Instrument Geometry: Bragg-Brentano

-

Voltage and Current: 45 kV and 45 mA are common settings for good signal-to-noise.

-

Scan Range (2θ): A wide range, typically from 5° to 70°, is used to capture all characteristic diffraction peaks.

-

Scan Step Size and Time per Step: A small step size (e.g., 0.006°) and sufficient time per step (e.g., 150 seconds) can improve data quality for phase identification.[7]

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for discriminating between the polymorphs of this compound. The vibrational modes of the CrO₄²⁻ anion are sensitive to the local crystal environment, resulting in distinct Raman spectra for each polymorph. The main Raman peak for this compound is typically observed around 840 cm⁻¹.

Typical Experimental Parameters:

-

Laser Wavelength: A 785 nm laser is often used to minimize fluorescence.

-

Laser Power: Low power (e.g., 20 mW) is typically used to avoid sample degradation.

-

Spectral Range: A range covering at least 200 cm⁻¹ to 1750 cm⁻¹ is useful for capturing the characteristic chromate vibrations and for multivariate analysis.[8]

-

Low-Wavenumber Region: Analysis of the low-wavenumber region (<150 cm⁻¹) can be particularly useful for polymorph discrimination as it probes intermolecular interactions.[9]

Phase Transitions

The transformation between different polymorphs of this compound can be induced by changes in temperature, pressure, or the chemical environment.

-

Orthorhombic to Monoclinic: The metastable orthorhombic phase can transform into the more stable monoclinic phase. This transition can occur in acidic aqueous solutions.[6]

-

Monoclinic to Tetragonal (scheelite-type): This phase transition is induced by high pressure, occurring at approximately 4.5 GPa. This is a reversible transition.

The study of these phase transitions is crucial for understanding the stability of this compound under various conditions.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphs of this compound. The monoclinic, orthorhombic, and tetragonal forms each possess unique crystallographic features that dictate their physical and chemical properties. The selective synthesis of these polymorphs can be achieved by carefully controlling the conditions of precipitation reactions. Techniques such as Powder X-ray Diffraction and Raman Spectroscopy are indispensable tools for the characterization and discrimination of these phases. A thorough understanding of the synthesis, structure, and phase transitions of this compound polymorphs is essential for researchers and professionals working with this compound, enabling precise control over its properties and ensuring its appropriate application. Further research is warranted to fully elucidate the atomic coordinates of all polymorphs and to explore the synthesis and properties of the less-stable tetragonal form at ambient pressure.

References

- 1. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 2. Mapping the polymorphic phase transformations of CsPbI3 perovskite thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis And Characterization Of Lead Chromate Nanoparticles, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (B82759) (PbCrO₄), an inorganic compound composed of lead and the chromate ion, has been historically significant as a vibrant yellow pigment known as chrome yellow. However, its utility is overshadowed by its considerable toxicity, stemming from both its lead and hexavalent chromium components. This guide provides a comprehensive overview of the physical and chemical properties of lead chromate, detailed experimental protocols for its synthesis and analysis, and an exploration of the key signaling pathways implicated in its toxicity. This information is critical for researchers in toxicology, environmental science, and drug development who may encounter this compound or its constituent ions.

Physical and Chemical Properties of this compound

This compound is a bright yellow crystalline solid that is sparingly soluble in water. Its properties can vary slightly depending on its crystalline form and the presence of other ions. The most stable form is monoclinic, though orthorhombic and tetragonal polymorphs also exist.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound compiled from various sources.

| Property | Value |

| Chemical Formula | PbCrO₄ |

| Molar Mass | 323.19 g/mol |

| Appearance | Bright yellow to orange-yellow crystalline powder |

| Density | 6.12 - 6.3 g/cm³ |

| Melting Point | 844 °C (1551 °F); decomposes upon further heating |

| Boiling Point | Decomposes |

| Solubility in Water | Very low; reported values include 0.17 mg/L at 20 °C and 0.058 mg/L at 25 °C |

| Solubility in other solvents | Insoluble in acetic acid and ammonia. Soluble in strong inorganic acids (like nitric acid) and strong alkalis. |

| Crystal Structure | Primarily monoclinic (most stable form).[1] Also exists in orthorhombic and tetragonal polymorphs.[2] |

| Refractive Index (n_D) | 2.31 |

Experimental Protocols

Synthesis of this compound by Precipitation

This protocol describes a common laboratory method for synthesizing this compound via a double decomposition reaction.

Materials:

-

Lead(II) acetate (B1210297) [Pb(CH₃COO)₂] or Lead(II) nitrate (B79036) [Pb(NO₃)₂]

-

Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

-

Dilute acetic acid

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a solution of a soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, by dissolving a known quantity in distilled water. A small amount of dilute acetic acid can be added to prevent the hydrolysis of the lead salt.

-

In a separate beaker, prepare a solution of potassium chromate or potassium dichromate in distilled water.

-

Slowly add the potassium chromate solution to the lead salt solution while continuously stirring. A bright yellow precipitate of this compound will form immediately.

-

Heat the mixture gently to encourage complete precipitation and improve the filterability of the precipitate.

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with distilled water to remove any soluble impurities.

-

Dry the collected this compound precipitate in a drying oven at a moderate temperature (e.g., 100-120 °C) until a constant weight is achieved.

Gravimetric Determination of Lead as this compound

This protocol outlines the quantitative analysis of lead in a sample by precipitating it as this compound.

Materials:

-

A sample containing an unknown quantity of lead

-

Potassium chromate solution (e.g., 4% w/v)

-

Dilute acetic acid

-

Distilled water

-

Sintered glass crucible

-

Beakers

-

Stirring rod

-

Heating apparatus (water bath)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately weigh a sample containing lead and dissolve it in an appropriate solvent. If the sample is a solution, pipette a known volume.

-

Acidify the solution with dilute acetic acid.

-

Heat the solution to boiling and then add a known excess of potassium chromate solution slowly and with constant stirring to precipitate the lead as this compound.

-

Digest the precipitate by heating the mixture on a water bath for about 15-30 minutes to ensure complete precipitation and to obtain a crystalline, easily filterable precipitate.

-

Allow the precipitate to cool and settle completely.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with small portions of hot distilled water until the washings are free of excess chromate ions.

-

Dry the crucible with the precipitate in an oven at 120 °C to a constant weight.

-

Cool the crucible in a desiccator before each weighing.

-

From the final weight of the this compound precipitate, calculate the amount of lead in the original sample using the gravimetric factor (Pb/PbCrO₄ = 0.6411).

Mandatory Visualizations

Logical Relationships of this compound Properties

Caption: Overview of the physical and chemical properties of this compound.

Experimental Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to the Solubility of Lead Chromate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead chromate (B82759) (PbCrO₄) in a range of solvents. Lead chromate, a bright yellow inorganic pigment, is notoriously insoluble in water but exhibits varied solubility in other media, a critical consideration in its handling, application, and remediation. This document details its solubility characteristics, provides experimental protocols for solubility determination, and presents the data in a clear, comparative format.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the prevailing conditions such as temperature and pH. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Aqueous Systems

| Solvent | Temperature (°C) | Solubility (mg/L) | Solubility Product (Ksp) | Citation |

| Water | 20 | 0.17 | - | [1] |

| Water | 25 | 0.058 | 2.8 x 10⁻¹³ | [1][2] |

| Water | 25 | - | 1.8 x 10⁻¹⁴ | [3] |

| Water | 25 | - | 2.0 x 10⁻¹⁶ | [4] |

| Water | Not Specified | 0.2 | - | [1][5] |

| Water | 19 | < 100 | - | [6][7] |

Table 2: Qualitative and Reaction-Based Solubility in Various Solvents

| Solvent | Solubility/Reactivity | Citation |

| Acids | ||

| Dilute Nitric Acid | Soluble.[1][8] Reacts to form lead(II) nitrate (B79036) and chromic acid. | [1][8] |

| Concentrated Nitric Acid | Slightly soluble; formation of a passivating layer of lead oxide can inhibit the reaction.[9][10] | [9][10] |

| Acetic Acid | Insoluble.[1][6][8][11][12] | [1][6][8][11][12] |

| Strong Inorganic Acids | Generally soluble.[6][7][13] | [6][7][13] |

| Bases | ||

| Sodium Hydroxide (B78521) (hot) | Soluble. Reacts to form sodium chromate and lead(II) hydroxide or a soluble plumbite complex, [Pb(OH)₄]²⁻.[14][15][16][17][18][19] | [14][15][16][17][18][19] |

| Fixed Alkali Hydroxides | Soluble.[1][8] | [1][8] |

| Ammonia | Insoluble.[1][6][11][12][17] | [1][6][11][12][17] |

| Organic Solvents | ||

| Oils | Insoluble.[6][7] | [6][7] |

| General Organic Solvents | Insoluble.[17] | [17] |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol for Determining Aqueous Solubility (Equilibrium Method)

This protocol is adapted from standard methods for determining the solubility of sparingly soluble inorganic salts.[20]

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Constant temperature water bath or incubator

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

0.22 µm syringe filters

-

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, inert container. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature bath (e.g., 25°C ± 0.1°C) and agitate using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Analyze the concentration of lead or chromium in the filtrate using a calibrated ICP-AES or AAS instrument.

-

Calculation: Convert the measured concentration (in mg/L or ppm) to molar solubility (mol/L). The solubility product (Ksp) can then be calculated using the expression: Ksp = [Pb²⁺][CrO₄²⁻].

Protocol for Assessing Solubility in Acidic and Basic Solutions

This protocol outlines a method to observe the dissolution of this compound in acidic and basic media.[21][22]

Materials:

-

This compound

-

Dilute Nitric Acid (e.g., 1 M)

-

Concentrated Nitric Acid

-

Sodium Hydroxide solution (e.g., 1 M, and a more concentrated solution for hot treatment)

-

Test tubes and rack

-

Hot plate

-

pH meter or pH indicator strips

Procedure:

-

Setup: Place a small, consistent amount of this compound (e.g., 50 mg) into separate, labeled test tubes.

-

Solvent Addition: To each test tube, add a specific volume (e.g., 5 mL) of the respective solvent (dilute nitric acid, concentrated nitric acid, 1 M sodium hydroxide).

-

Observation at Room Temperature: Agitate the test tubes and observe any changes, such as color change or dissolution of the solid, over a period of 10-15 minutes.

-

Effect of Heat (for NaOH): For the test tube containing sodium hydroxide, gently heat the solution on a hot plate and observe if dissolution is enhanced.[15][16][18]

-

pH Measurement: For the acidic and basic solutions, the final pH can be measured to correlate with the observed solubility.

-

Qualitative Assessment: Record the observations as "soluble," "sparingly soluble," or "insoluble" based on the visual disappearance of the solid.

Signaling Pathways and Logical Relationships

The solubility of this compound is governed by chemical equilibria that can be shifted by the nature of the solvent. The following diagram illustrates the logical relationship between different solvent types and their effect on this compound solubility.

Caption: Logical flow of this compound solubility in different solvent types.

This diagram illustrates that while this compound has very low solubility in water, this equilibrium can be shifted. In acidic solutions, the chromate ion reacts to form species like hydrogen chromate (HCrO₄⁻), driving the dissolution of this compound. In basic solutions, lead(II) ions can form soluble hydroxo complexes, also leading to dissolution. In contrast, non-polar organic solvents do not significantly interact with the ionic lattice of this compound, resulting in its insolubility.

References

- 1. This compound | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. Solved The compound lead(II) chromate (PbCrO4, molar mass | Chegg.com [chegg.com]

- 4. wyzant.com [wyzant.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 7758-97-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound(VI) [drugfuture.com]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. echemi.com [echemi.com]

- 11. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 12. This compound|lookchem [lookchem.com]

- 13. This compound - CAMEO [cameo.mfa.org]

- 14. you-iggy.com [you-iggy.com]

- 15. collegedunia.com [collegedunia.com]

- 16. brainly.com [brainly.com]

- 17. Lead(II) chromate - Sciencemadness Wiki [sciencemadness.org]

- 18. /engineering/question-The Yellow compound of this compound gets dissolved on treatment with a hot NaOH solution. The product of lead formed is a : [learn.careers360.com]

- 19. `PbCrO_(4)darr+4NaOH(excess)toNa_(2)[Pb(OH)_(4)]` [allen.in]

- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. www1.udel.edu [www1.udel.edu]

Toxicological Profile of Lead Chromate in a Laboratory Setting: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of lead chromate (B82759) (PbCrO₄) in a laboratory setting. Lead chromate, a chemical compound composed of lead and hexavalent chromium, is recognized for its significant health hazards, including carcinogenicity, genotoxicity, and systemic toxicity. This document synthesizes key data from in vitro and in vivo studies, outlines detailed experimental protocols for relevant toxicological assays, and visualizes critical molecular pathways and experimental workflows.

Executive Summary

This compound poses a significant risk in laboratory environments due to its dual toxicity associated with both lead and hexavalent chromium. It is classified as a known human carcinogen.[1] The primary routes of exposure are inhalation and ingestion of this compound particles.[2] In a laboratory setting, this compound has been shown to be cytotoxic and clastogenic.[3] Its toxic effects are mediated through mechanisms including the induction of DNA double-strand breaks and oxidative stress. This guide provides essential information for professionals working with or developing alternatives to this compound.

Physicochemical Properties

This compound is a yellow to orange-yellow crystalline powder with low water solubility.[1]

| Property | Value |

| Chemical Formula | PbCrO₄ |

| Molar Mass | 323.2 g/mol |

| Appearance | Yellow to orange-yellow powder |

| Melting Point | 844 °C (1551.2 °F) |

| Water Solubility | Very low |

| Density | 6.3 g/cm³ |

Toxicological Data

The toxicity of this compound is attributed to both its lead and hexavalent chromium components. The following tables summarize key quantitative toxicological data from various laboratory studies.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | >12,000 mg/kg | [2] |

Repeated Dose Toxicity

| Endpoint | Species | Route | Value | Effects Observed | Reference |

| LOAEL | Dog | Oral | 75.4 mg/kg bw/day (90 days) | Hematological changes, lesions in kidney, bone marrow, intestines, and liver. | [4] |

| LOAEL | Rat | Oral | 1600 mg/kg bw/day (90 days) | Not specified | [4] |

Occupational Exposure Limits

| Organization | Limit | Value | Notes |

| OSHA (PEL) | TWA (as Cr) | 0.012 mg/m³ | - |

| OSHA (PEL) | TWA (as Pb) | 0.05 mg/m³ | - |

| ACGIH (TLV) | TWA (as Cr) | 0.01 mg/m³ | Suspected Human Carcinogen |

| ACGIH (TLV) | TWA (as Pb) | 0.05 mg/m³ | - |

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.

Genotoxicity and Carcinogenicity

This compound is a well-established genotoxic and carcinogenic agent. Its mechanism of genotoxicity involves the induction of various forms of DNA damage.

DNA Damage

In laboratory studies, this compound has been shown to induce DNA double-strand breaks (DSBs) in a concentration-dependent manner in human lung cells.[5] It also causes DNA single-strand breaks and DNA-protein crosslinks.[3]

Carcinogenicity

This compound is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1]

Mechanisms of Toxicity

The toxic effects of this compound are driven by complex molecular mechanisms, primarily related to its ability to induce DNA damage and oxidative stress.

DNA Damage Signaling Pathway

Upon exposure, this compound particles can be phagocytosed by cells, leading to the intracellular release of chromium (VI) ions. These ions are subsequently reduced to reactive intermediates, including chromium (V) and chromium (IV), and ultimately to the more stable chromium (III). During this reductive process, reactive oxygen species (ROS) are generated, which, along with the chromium intermediates, can directly damage DNA, leading to the formation of DNA adducts, single-strand breaks, and double-strand breaks (DSBs).

The presence of DSBs triggers a cellular DNA damage response, primarily initiated by the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase. ATM, upon activation via autophosphorylation, phosphorylates a number of downstream targets to initiate cell cycle arrest and DNA repair. One of the key substrates of ATM is the histone variant H2A.X , which becomes phosphorylated at serine 139 to form γ-H2A.X . This modification serves as a scaffold to recruit a cascade of DNA repair proteins to the site of damage, facilitating the repair of the DSB. If the damage is too extensive to be repaired, this pathway can also trigger apoptosis.

Oxidative Stress Pathway

The intracellular reduction of Cr(VI) to Cr(III) is a key source of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This surge in ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.

Key antioxidant enzymes such as superoxide dismutase (SOD) , which converts superoxide to hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GPx) , which detoxify hydrogen peroxide, can be depleted or inhibited by the high levels of ROS and direct interaction with chromium and lead ions.[6] The depletion of glutathione (GSH) , a critical non-enzymatic antioxidant, further compromises the cell's ability to neutralize ROS.

This oxidative imbalance results in widespread cellular damage, including lipid peroxidation of cell membranes, protein oxidation, and oxidative DNA damage, contributing significantly to the cytotoxic and carcinogenic effects of this compound.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Test compound (this compound)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the highest this compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Fully frosted microscope slides

-

Normal melting point agarose (B213101) (NMPA)

-

Low melting point agarose (LMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

-

Horizontal gel electrophoresis unit

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Cell Encapsulation: Harvest cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C.

-

Gel Solidification: Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and place on a cold flat surface for 10 minutes to solidify.

-

Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of approximately 1 V/cm (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

-

Staining: Stain the slides with a suitable DNA intercalating dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Conclusion

This compound is a highly toxic compound with well-documented carcinogenic and genotoxic properties. Its mechanisms of toxicity in a laboratory setting are primarily driven by the induction of DNA damage and oxidative stress. The information and protocols provided in this guide are intended to assist researchers, scientists, and drug development professionals in understanding the risks associated with this compound and in conducting relevant toxicological assessments. Due to its significant hazards, the use of this compound should be minimized, and appropriate safety precautions must be strictly adhered to in any laboratory setting. The development and validation of safer alternatives are of paramount importance.

References

- 1. dl.iranchembook.ir [dl.iranchembook.ir]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Carcinogenic this compound induces DNA double-strand breaks in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate and Transport of Lead Chromate (B82759)

Disclaimer: This document is for informational purposes only and does not constitute professional advice.

Executive Summary

Lead chromate (PbCrO₄), a chemical compound known for its vibrant yellow pigment, poses significant environmental and health risks due to the inherent toxicity of its constituent elements: lead (Pb) and hexavalent chromium (Cr(VI)). This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, intended for researchers, scientists, and drug development professionals. The guide delves into the physicochemical properties of this compound, its release into the environment, and its behavior in soil, water, and air. Furthermore, it explores the toxicological implications of this compound exposure, detailing the cellular uptake mechanisms and the key signaling pathways that are disrupted. This guide also includes a compilation of relevant quantitative data, detailed experimental protocols, and visualizations of critical biological pathways to facilitate a deeper understanding of this hazardous compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior. This compound is a bright yellow crystalline solid that is sparingly soluble in water but soluble in strong acids and alkalis.[1][2][3] Its low water solubility is a critical factor governing its mobility in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | PbCrO₄ | [2] |

| Molar Mass | 323.2 g/mol | [4] |

| Appearance | Bright yellow powder | [2] |

| Density | 6.12 g/cm³ | [2] |

| Melting Point | 844 °C (decomposes) | [4] |

| Water Solubility | 0.17 mg/L at 20 °C | [1] |

| Solubility | Soluble in dilute nitric acid; insoluble in acetic acid and ammonia. | [2] |

Environmental Fate and Transport

The environmental journey of this compound begins with its release from various anthropogenic sources, primarily from its use as a pigment in paints, plastics, and inks.[5][6] Weathering and deterioration of these materials release this compound particles into the environment.

Atmospheric Transport